molecular formula C19H22N2O3 B269030 N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide

N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide

Cat. No. B269030
M. Wt: 326.4 g/mol
InChI Key: NXNVPXQDBTXCRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide, also known as BMS-986165, is a novel small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of drugs known as tyrosine kinase inhibitors (TKIs), which are commonly used in the treatment of cancer and other diseases. BMS-986165 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of autoimmune diseases such as psoriasis and lupus.

Mechanism of Action

N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide inhibits the activity of tyrosine kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups to downstream signaling molecules, leading to a reduction in cytokine production. N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide has been shown to be highly selective for TYK2 and JAK1, which are involved in the regulation of immune responses.
Biochemical and Physiological Effects:
In preclinical studies, N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide has been shown to reduce the production of pro-inflammatory cytokines, including IL-12, IL-23, and IFN-γ. These cytokines are involved in the pathogenesis of autoimmune diseases such as psoriasis and lupus. N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide has also been shown to reduce the infiltration of immune cells into inflamed tissues, which can lead to tissue damage and organ dysfunction.

Advantages and Limitations for Lab Experiments

One advantage of using N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide in lab experiments is its high selectivity for TYK2 and JAK1, which reduces the risk of off-target effects. N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide has also been shown to be highly effective in preclinical models of autoimmune diseases, indicating its potential as a therapeutic agent. However, one limitation of using N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several potential future directions for the research and development of N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide. One area of interest is the use of N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide in combination with other immunomodulatory agents, such as biologics or other small molecule inhibitors. Another potential direction is the investigation of N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide in other autoimmune diseases, such as rheumatoid arthritis or multiple sclerosis. Additionally, the development of more potent and selective TYK2 and JAK1 inhibitors may lead to improved therapeutic options for patients with autoimmune diseases.

Synthesis Methods

The synthesis of N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide involves several steps, including the reaction of 2-methoxybenzoyl chloride with sec-butylamine to form an amide intermediate. This intermediate is then reacted with 4-aminobenzoic acid to form the final product. The synthesis of N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide has been optimized to produce high yields of pure compound and has been reported in several scientific publications.

Scientific Research Applications

N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide has been extensively studied in preclinical models for its potential therapeutic applications. In vitro studies have shown that N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide inhibits the activity of several tyrosine kinases, including TYK2 and JAK1, which are involved in the regulation of immune responses. This inhibition leads to a reduction in the production of pro-inflammatory cytokines, which are responsible for the pathogenesis of autoimmune diseases.

properties

Product Name

N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

N-[4-(butan-2-ylcarbamoyl)phenyl]-2-methoxybenzamide

InChI

InChI=1S/C19H22N2O3/c1-4-13(2)20-18(22)14-9-11-15(12-10-14)21-19(23)16-7-5-6-8-17(16)24-3/h5-13H,4H2,1-3H3,(H,20,22)(H,21,23)

InChI Key

NXNVPXQDBTXCRK-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC

Canonical SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.